molecular formula C16H24ClNO3 B12703979 1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride CAS No. 132391-59-4

1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride

Cat. No.: B12703979
CAS No.: 132391-59-4
M. Wt: 313.82 g/mol
InChI Key: GQUXIBPWUBUBJF-UHFFFAOYSA-N
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Description

1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride is a synthetic organic compound It is characterized by the presence of a propanone group, a dimethylamino group, and a benzodioxonin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride typically involves multi-step organic reactions. The starting materials may include a benzodioxonin derivative and a dimethylamino-propanone precursor. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-(dimethylamino)-1-phenyl-: Similar structure but lacks the benzodioxonin ring.

    1-Propanone, 3-(dimethylamino)-1-(2,3-dihydro-1H-inden-1-yl)-: Contains an indene ring instead of a benzodioxonin ring.

Uniqueness

1-Propanone, 3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)-, hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

132391-59-4

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

3-(dimethylamino)-1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-17(2)9-8-14(18)13-6-7-15-16(12-13)20-11-5-3-4-10-19-15;/h6-7,12H,3-5,8-11H2,1-2H3;1H

InChI Key

GQUXIBPWUBUBJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC2=C(C=C1)OCCCCCO2.Cl

Origin of Product

United States

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